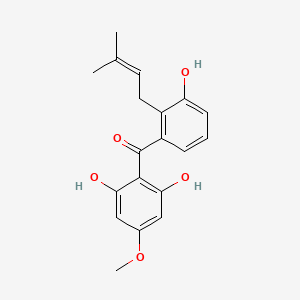
11-Hydroxymethylbenzo(a)pyrene
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrene derivatives, which include 11-Hydroxymethylbenzo(a)pyrene, has been discussed in several studies . These studies highlight the importance of the pyrene nucleus due to its photophysical/electronic properties and extended rigid structure . They also discuss various indirect methods developed for preparing pyrenes with unusual substitution patterns .Chemical Reactions Analysis
The chemical reactions involving benzo(a)pyrene, a related compound, have been studied extensively . For example, it has been found that benzo(a)pyrene in its singlet excited state could react with oxygen, resulting in fluorescence quenching .Aplicaciones Científicas De Investigación
Metabolic Detoxification and Carcinogenicity
Research shows that certain polycyclic aromatic hydrocarbons (PAHs) like Dibenzo[a,l]pyrene (DB[a,l]P) are highly carcinogenic. These PAHs, including 11-Hydroxymethylbenzo(a)pyrene, undergo metabolic transformations in the body. The focus of a study by Olson et al. (2011) was on the glucuronidation of pro-carcinogenic enantiomers of DB[a,l]P, which is an essential detoxification route. This process involves multiple enzymes, suggesting the significance of glucuronidation in the detoxification of DB[a,l]P metabolites, which might be similar for 11-Hydroxymethylbenzo(a)pyrene (Olson et al., 2011).
Analytical Detection in Biological Samples
Simon et al. (2000) developed a method for detecting 3-Hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, in human urine. This method, involving automated column-switching high-performance liquid chromatography, could potentially be adapted for the detection of 11-Hydroxymethylbenzo(a)pyrene in biological samples, aiding in exposure assessment and health risk analysis (Simon et al., 2000).
DNA Adduct Formation and Mutagenesis
A study by Yan et al. (2001) explored the structural and thermodynamic aspects of DNA adducts formed by benzo[a]pyrene diol epoxides in a DNA sequence. Such research provides insight into how 11-Hydroxymethylbenzo(a)pyrene might form DNA adducts, leading to mutagenic effects, given its structural similarity to benzo[a]pyrene (Yan et al., 2001).
Environmental Monitoring and Health Risks
For environmental monitoring, methods such as those developed by Yu and Campiglia (2005) for the direct determination of dibenzo[a,l]pyrene in water samples using solid-liquid extraction and spectrometry could be crucial. This technique, if adapted, could monitor environmental levels of 11-Hydroxymethylbenzo(a)pyrene, aiding in understanding its distribution and potential health risks (Yu & Campiglia, 2005).
Mecanismo De Acción
The mechanism of action of benzo(a)pyrene, a compound closely related to 11-Hydroxymethylbenzo(a)pyrene, involves its free radical activity, which induces oxidative stress in cells . It has been found that benzo(a)pyrene reduces genome-wide DNA methylation and alters gene expression, thereby inducing cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzo[a]pyren-11-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-17-11-15-6-3-5-13-8-9-16-10-14-4-1-2-7-18(14)20(17)21(16)19(13)15/h1-11,22H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXZHYQBHKPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241513 | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxymethylbenzo(a)pyrene | |
CAS RN |
94500-53-5 | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



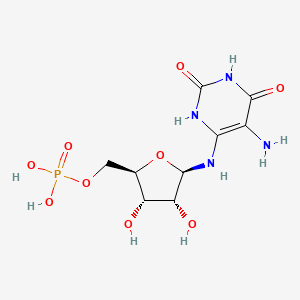





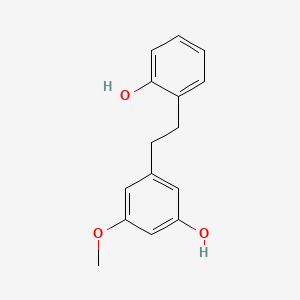

![n-[2-(5,6-Dimethoxy-1h-indol-3-yl)ethyl]acetamide](/img/structure/B1213923.png)
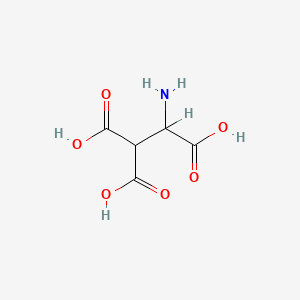
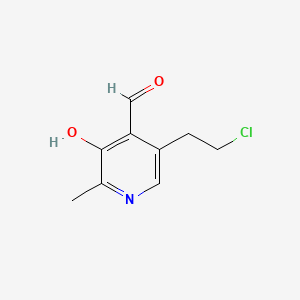
![(8R,9S,13S,14S)-2,4-bis(bromomethyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1213926.png)

